2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
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Overview
Description
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a phenylacetamide moiety, and a methoxy-substituted benzylidene group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate, followed by the reaction with N-phenylglycine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and hydrazone functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazones or amides.
Scientific Research Applications
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the methoxy and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the compound.
N-phenylglycine: Another precursor used in the synthesis.
2-hydroxy-3-methoxybenzoic acid: Shares similar functional groups and can undergo similar chemical reactions.
Uniqueness
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-13-9-5-6-11(14(13)20)10-17-19-16(22)15(21)18-12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABGKPBFCXVKQ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352012-31-8 |
Source
|
Record name | 2-(2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXO-N-PHENYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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